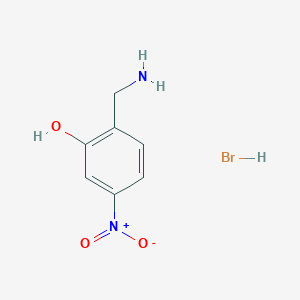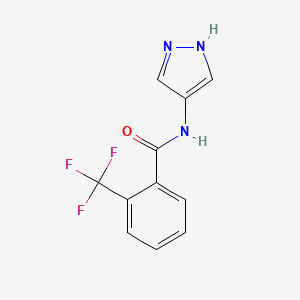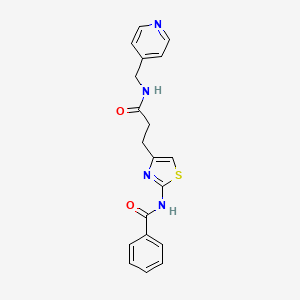
N-(4-(3-oxo-3-((pyridin-4-ylmethyl)amino)propyl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(3-oxo-3-((pyridin-4-ylmethyl)amino)propyl)thiazol-2-yl)benzamide is a chemical compound that has gained interest in the scientific community due to its potential applications in medical research. This compound is a thiazole derivative that has been shown to have promising effects in various biochemical and physiological processes.
Scientific Research Applications
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition
Compounds structurally related to the query have been identified as potent and selective inhibitors of VEGFR-2 kinase activity. These inhibitors, due to their excellent kinase selectivity and favorable pharmacokinetic properties, demonstrate significant in vivo efficacy in human lung and colon carcinoma xenograft models, suggesting potential applications in cancer therapy (R. Borzilleri et al., 2006).
Cytotoxic Activity and Copper(II) Complexes
Novel cyclic systems based on [1,2,4]thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes have been synthesized. These derivatives and complexes exhibited significant cytotoxicity against various human cancer cell lines, including breast and prostate cancer lines. The cytotoxic activity suggests their potential use in developing anticancer agents (F. Adhami et al., 2014).
Histone Deacetylase Inhibition
Related compounds have been explored for their role as histone deacetylase (HDAC) inhibitors, with one example being MGCD0103. This compound selectively inhibits HDACs 1-3 and 11, showing potential as an anticancer drug due to its ability to block cancer cell proliferation and induce apoptosis. Its oral bioavailability and significant antitumor activity in vivo highlight the promise of such compounds in cancer therapy (Nancy Z. Zhou et al., 2008).
Antimicrobial Activity
Thiazole and pyrazole derivatives based on related structural motifs have been synthesized and evaluated for their antimicrobial activities. Such compounds have shown promising results against various bacterial and fungal strains, indicating their potential in developing new antimicrobial agents (G. K. Patel and H. S. Patel, 2015).
Antiallergic Agents
N-(4-substituted-thiazolyl)oxamic acid derivatives, a series related to the query compound, were synthesized and tested for antiallergy activity, showing significantly more potent activity than disodium cromoglycate in animal models. This suggests potential applications in developing new antiallergy medications (K. D. Hargrave et al., 1983).
properties
IUPAC Name |
N-[4-[3-oxo-3-(pyridin-4-ylmethylamino)propyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c24-17(21-12-14-8-10-20-11-9-14)7-6-16-13-26-19(22-16)23-18(25)15-4-2-1-3-5-15/h1-5,8-11,13H,6-7,12H2,(H,21,24)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXILRAUTLQQQCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CCC(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(10-nitro-2-oxo-5a,6-dihydrochromeno[4',3':4,5]thiopyrano[2,3-d]thiazol-3(2H,5H,11bH)-yl)-N-(p-tolyl)acetamide](/img/structure/B2779438.png)
![N-[(5-methyl-2-furyl)methyl]-1-{3-[(3-methylphenyl)thio]pyrazin-2-yl}piperidine-3-carboxamide](/img/structure/B2779439.png)
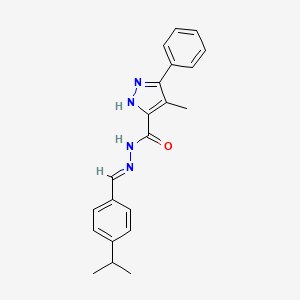
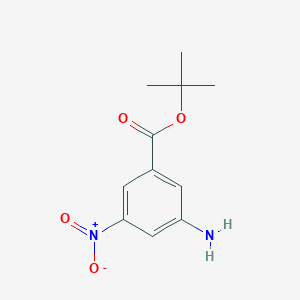


![Tert-butyl ((4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate](/img/structure/B2779447.png)

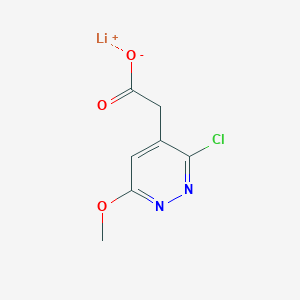
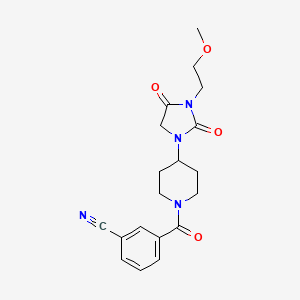

![[3-[4-(Dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2779454.png)
